N-Azidoacetylmannosamine

Glycobiology Metabolic Engineering Flow Cytometry

N-Azidoacetylmannosamine (ManNAz) is a synthetic, azide-functionalized analogue of the endogenous sialic acid precursor N-acetyl-D-mannosamine (ManNAc). It serves as a metabolic chemical reporter for studying sialylated glycoconjugates in living systems.

Molecular Formula C8H14N4O6
Molecular Weight 262.22 g/mol
Cat. No. B15587845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Azidoacetylmannosamine
Molecular FormulaC8H14N4O6
Molecular Weight262.22 g/mol
Structural Identifiers
InChIInChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7+,8?/m1/s1
InChIKeyAFNOHTDETQTADW-XLBMPYLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Azidoacetylmannosamine (ManNAz) for Metabolic Oligosaccharide Engineering and Click Chemistry Labeling of Sialic Acids


N-Azidoacetylmannosamine (ManNAz) is a synthetic, azide-functionalized analogue of the endogenous sialic acid precursor N-acetyl-D-mannosamine (ManNAc). It serves as a metabolic chemical reporter for studying sialylated glycoconjugates in living systems [1]. The compound exploits the cellular sialic acid biosynthesis pathway, where it is enzymatically converted to the corresponding azido-sialic acid (SiaNAz) and incorporated into newly synthesized glycoproteins and gangliosides on the cell surface [2]. Its azide moiety enables highly specific and bioorthogonal detection, isolation, or functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with complementary alkyne probes [3]. This methodology is a cornerstone technique in glycobiology for imaging, tracking, and characterizing the sialome.

Critical Functional Divergence of N-Azidoacetylmannosamine vs. Acetylated and Alkyne Analogs


Despite belonging to the same class of metabolic reporters, N-Azidoacetylmannosamine (ManNAz) cannot be interchanged with its peracetylated form (Ac4ManNAz), alkyne analog (ManNAl), or other azido-sugars (e.g., Ac4GlcNAz) without significant alteration of experimental outcomes. These compounds exhibit divergent properties regarding cellular permeability mechanisms, metabolic incorporation efficiencies, and resultant signal-to-noise ratios in bioorthogonal detection [1]. For instance, the acetyl groups on Ac4ManNAz, while enhancing passive membrane diffusion, can induce unintended cytotoxicity and alter cellular physiology at standard working concentrations [2]. Furthermore, swapping the azide tag for an alkyne (as in ManNAl) fundamentally changes the bioorthogonal reaction kinetics and, more importantly, profoundly impacts the efficiency and persistence of the metabolic labeling signal [3]. The following quantitative comparisons establish ManNAz's distinct performance profile.

Quantitative Comparator Evidence for N-Azidoacetylmannosamine in Sialic Acid Metabolic Labeling


Metabolic Incorporation Efficiency: ManNAz Exhibits Superior Labeling Intensity Relative to Peracetylated Ac4ManNAz in Human Cell Lines

A head-to-head comparison of metabolic labeling efficiency in multiple human cell lines demonstrates that non-acetylated ManNAz provides a stronger fluorescent signal than its widely used peracetylated counterpart, Ac4ManNAz, when used at standard concentrations [1]. In HEK293 and HeLa cells, ManNAz (500 µM) generated 22-46% higher relative mean fluorescence intensity (MFI) compared to Ac4ManNAz (50 µM) [1]. This directly counters the assumption that peracetylation is a requirement for robust cell surface labeling.

Glycobiology Metabolic Engineering Flow Cytometry

Labeling Persistence: Ac4ManNAz-Derived Metabolites Persist Six Days, Outlasting Alkyne Analog Ac4ManNAl

In time-dependent metabolic glycoengineering experiments using human mesenchymal stromal cells (hMSC-TERT), the incorporation of Ac4ManNAz and its derived azido-sialic acid metabolites was detectable for up to six days post-labeling [1]. In stark contrast, the alkyne-bearing analog, Ac4ManNAl, showed a complete absence of detectable metabolites after only two days [1].

Glycobiology Metabolic Engineering Cell Tracking

Effective Labeling Concentration: ManNAz Achieves Labeling Without the Cytotoxicity Associated with Ac4ManNAz

A key differentiator for a next-generation analog, 1,3,4-O-Bu3ManNAz, highlights a limitation of Ac4ManNAz: its pro-apoptotic nature at typical working concentrations [1]. While the butanoylated analog achieves effective labeling at 3- to 5-fold lower concentrations (12.5-25 µM) and remains non-apoptotic up to 400 µM, the benchmark Ac4ManNAz requires higher, potentially more toxic, concentrations (50-150 µM) to achieve a similar labeling effect [1]. This provides a class-level inference that non-acetylated ManNAz, which uses an active transport mechanism rather than passive diffusion, may circumvent some of these cytotoxicity issues.

Cytotoxicity Metabolic Engineering Cell Viability

Cell Line-Specific Incorporation: ManNAz is the Most Promiscuous Reporter Across Diverse Human Cell Lines

A comparative study across five human cell lines (HEK293, HeLa, CCD841CoN, HT29, HCT116) assessed the metabolic incorporation efficiency of five different sialic acid reporters. The study concluded that ManNAz was the most promiscuously metabolized reporter for studying sialylation across this diverse panel [1]. This indicates a broader and more consistent utility compared to SiaNAz, whose relative cell surface fluorescence was reduced by about 60% in CCD841CoN and HT29 cells compared to ManNAz [1].

Glycobiology Metabolic Engineering Cell Line Comparison

Optimized Application Scenarios for N-Azidoacetylmannosamine Based on Quantitative Evidence


High-Sensitivity Flow Cytometry for Sialylation Analysis in HeLa and HEK293 Cells

For researchers aiming to maximize the detection sensitivity of cell surface sialylation by flow cytometry, ManNAz is the optimal choice over Ac4ManNAz. As demonstrated, labeling with ManNAz yields a 22-46% stronger fluorescent signal in HEK293 and HeLa cells compared to Ac4ManNAz [1]. This translates to a higher signal-to-noise ratio, enabling the detection of subtle changes in sialic acid expression, such as those occurring during early-stage cell signaling or differentiation. The use of ManNAz for these applications can reduce the need for signal amplification steps and provide more robust, quantifiable data.

Longitudinal Cell Tracking and Extended Glycan Turnover Studies

When experimental designs necessitate the tracking of labeled glycoproteins over extended periods (e.g., >48 hours), Ac4ManNAz is the superior choice over its alkyne analog Ac4ManNAl. The demonstrated persistence of Ac4ManNAz-derived metabolites for up to six days, versus the complete loss of signal from Ac4ManNAl after just two days, provides a critical operational advantage [1]. This extended labeling window is essential for studying slow cellular processes like differentiation, migration, or glycocalyx remodeling, allowing a single labeling event to be monitored over nearly a full week.

Metabolic Labeling in Cytotoxicity-Sensitive Primary Cell Models

In applications where cellular health is paramount, such as with primary neurons, stem cells, or sensitive immune cells, the selection of a metabolic reporter must prioritize minimal perturbation. While Ac4ManNAz is a benchmark, evidence from structure-activity relationship studies indicates its peracetylation is linked to cytotoxicity and pro-apoptotic effects [1]. Non-acetylated ManNAz, which utilizes an active transport mechanism rather than passive diffusion, presents a less toxic alternative. For these sensitive models, procuring and utilizing ManNAz over the peracetylated form is a strategic decision to maintain physiological relevance and avoid confounding effects from compound-induced cellular stress.

Cross-Comparable Sialylation Studies Across Diverse Cell Line Panels

For projects involving a panel of different human cell lines (e.g., a screen comparing normal and cancer cells), experimental consistency is critical. Evidence shows that ManNAz acts as the most promiscuous metabolic reporter, providing strong and consistent labeling across HEK293, HeLa, and multiple human colon cell lines [1]. In contrast, other reporters like SiaNAz show significantly reduced efficiency (e.g., ~60% lower signal) in certain cell lines [1]. By standardizing on ManNAz, researchers can more confidently attribute observed differences in sialylation to the underlying biology of the cell lines, rather than to variable efficiency of the labeling reagent itself.

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